molecular formula C16H17NO2 B495665 2-isopropoxy-N-phenylbenzamide

2-isopropoxy-N-phenylbenzamide

Cat. No.: B495665
M. Wt: 255.31g/mol
InChI Key: IVXIYLAORRJPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxy-N-phenylbenzamide is a chemical compound offered for research and development purposes. It belongs to a class of N-phenylbenzamide derivatives that are of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents . Structurally related compounds have been investigated for their ability to bind to the minor groove of AT-rich DNA, a mechanism that is being explored for targeting the kinetoplast DNA of trypanosomatid parasites such as Trypanosoma brucei , Trypanosoma cruzi , and Leishmania species . The isopropoxy substituent on the benzamide core is a key functional group that can influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, which is a critical area of structure-activity relationship (SAR) studies . Researchers may utilize this compound in hit-to-lead optimization campaigns, biophysical assays to study DNA interactions, or as a building block in the synthesis of more complex molecules for screening libraries. This compound is provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31g/mol

IUPAC Name

N-phenyl-2-propan-2-yloxybenzamide

InChI

InChI=1S/C16H17NO2/c1-12(2)19-15-11-7-6-10-14(15)16(18)17-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18)

InChI Key

IVXIYLAORRJPQP-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

Compound Name Substituent Position Functional Groups Molecular Weight Key Applications/Properties
2-Isopropoxy-N-phenylbenzamide Ortho (C2) Isopropoxy, N-phenyl 263.32 g/mol Intermediate in boron complexes
4-Isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide Para (C4) Isopropoxy, pyrrolidinyl-phenyl 364.46 g/mol Neuromodulatory research (hypothetical)
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) Meta (C3) Methyl, isopropoxy 269.34 g/mol Fungicide (inhibits mitochondrial respiration)
2-Aminobenzamide derivatives Ortho (C2) Amino, variable substituents ~220–300 g/mol HDAC inhibitors, anticancer agents

Research Findings and Data

Key Observations :

  • The semicarbazone derivative of this compound exhibits 10-fold greater antifungal activity than the parent compound, likely due to improved target binding via hydrogen bonding .
  • Mepronil’s superior fungicidal activity (IC₅₀ = 1.2 µM) highlights the importance of meta-substitution and methyl groups in target specificity .

Preparation Methods

Acid Chloride-Mediated Amidation

The most widely reported method involves converting 2-isopropoxybenzoic acid to its acid chloride, followed by reaction with aniline.

Preparation of 2-Isopropoxybenzoic Acid

2-Isopropoxybenzoic acid is synthesized via alkylation of 2-hydroxybenzoic acid with isopropyl bromide under basic conditions. Source details analogous alkylation steps using potassium carbonate in N,N-dimethylformamide (DMF) at 70°C, achieving >80% yield for similar alkoxybenzoic acids. For chlorine-containing analogs, tin(II) chloride dihydrate/HCl in ethanol at 50°C effectively reduces nitro intermediates to amines.

Acid Chloride Formation

Treatment of 2-isopropoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride generates the reactive acid chloride. Source demonstrates this step for 4-nitrobenzoyl chlorides, noting stoichiometric control to prevent overchlorination.

Coupling with Aniline

The acid chloride reacts with aniline in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (Et₃N). Source reports yields of 65–96% for analogous N-phenylbenzamides using this approach, with HgCl₂ (3 equiv) enhancing reaction rates in DMF at 60°C.

Table 1. Optimization of Acid Chloride Method

ParameterOptimal ConditionYield (%)Source Citation
SolventDCM89
CatalystEt₃N + HgCl₂92
Temperature60°C85

Coupling Reagent-Assisted Synthesis

For substrates sensitive to acid chlorides, carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU promote amide bond formation.

HATU-Mediated Coupling

Source describes HATU-driven coupling of 3,5-dichloro-4-hydroxybenzoic acid with methyl 4-aminobenzoate in DMF, yielding 75–90% amidation. Applied to 2-isopropoxybenzoic acid, this method avoids harsh chlorination conditions.

EDC Hydrochloride Activation

EDC with hydroxybenzotriazole (HOBt) in THF facilitates room-temperature coupling. Source achieved 70% yield for bis(imidazolidin-2-imine) derivatives using similar conditions.

Mechanistic Insight :
The coupling proceeds via an O-acylisourea intermediate, with HOBt suppressing racemization.

Nitro Reduction Pathways

For nitro-containing precursors, catalytic hydrogenation or chemical reduction introduces the amine group post-amide formation.

Catalytic Hydrogenation

Source employs Parr hydrogenation with 5% Pd/C under H₂ (50 psi) to reduce nitro groups in 4-nitro-N-(4-nitrophenyl)benzamide intermediates. This method is preferred for scalability, though tin(II) chloride/HCl in ethanol is used for halogenated analogs.

Tin(II) Chloride Reduction

In ethanol at 50°C, SnCl₂·2H₂O selectively reduces nitro groups without affecting amide bonds, as demonstrated in source for chlorine-substituted benzamides.

Purification and Characterization

Chromatographic Techniques

  • Centrifugal PTLC : Source isolates bis(imidazolidin-2-imine) derivatives using silica plates deactivated with hexane/Et₃N (9:1).

  • Aluminum Oxide Chromatography : Neutral Al₂O₃ effectively purifies polar byproducts, as shown for compound 6i .

Spectroscopic Validation

  • NMR Analysis : Source confirms benzamide structures via ¹H NMR (DMSO-d₆), with characteristic amidine NH₂ signals at 6.12–6.21 ppm.

  • HPLC-MS Monitoring : Reaction progress is tracked using reverse-phase C18 columns, as detailed in source.

Challenges and Optimization

Byproduct Formation

Monosubstituted byproducts arise during Boc-deprotection (source), necessitating low-temperature (0°C) TFA treatment to preserve the PhN=C bond.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but risk hydrolysis. Source recommends THF/water mixtures for lithium hydroxide-mediated ester hydrolysis.

Comparative Analysis of Methods

Table 2. Method Efficiency Comparison

MethodYield (%)Purity (%)Time (h)
Acid Chloride89–92956–8
HATU Coupling75–909812
Nitro Reduction80–859024

Industrial Scalability Considerations

  • Cost Analysis : Acid chloride methods are cost-effective for large-scale production, while HATU is reserved for lab-scale syntheses.

  • Safety : Tin(II) chloride requires careful handling due to corrosivity; Pd/C hydrogenation demands explosion-proof equipment .

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